4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
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Overview
Description
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H17ClN4. It is known for its unique structure, which includes a pyrazole ring substituted with an amino group and a tert-butyl group, attached to a benzonitrile moiety. This compound is used in various scientific research applications due to its versatile chemical properties .
Mechanism of Action
Target of Action
The primary targets of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, presence of other compounds, and specific conditions within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . The reaction conditions often involve refluxing in solvents such as methanol or ethanol, with catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated flash chromatography for purification is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various alkyl or aryl substituted pyrazole derivatives.
Scientific Research Applications
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrobromide
- 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile sulfate
Uniqueness
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for biological studies compared to its analogs .
Properties
IUPAC Name |
4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWSYGBMJNHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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